molecular formula C10H6ClNO4S B2451808 8-(Chlorosulfonyl)quinoline-6-carboxylic acid CAS No. 1305711-33-4

8-(Chlorosulfonyl)quinoline-6-carboxylic acid

Cat. No.: B2451808
CAS No.: 1305711-33-4
M. Wt: 271.67
InChI Key: VTWHRNQHOANPEO-UHFFFAOYSA-N
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Description

8-(Chlorosulfonyl)quinoline-6-carboxylic acid is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is characterized by its molecular structure, which includes a quinoline ring substituted with a chlorosulfonyl group at the 8th position and a carboxylic acid group at the 6th position .

Preparation Methods

The synthesis of 8-(Chlorosulfonyl)quinoline-6-carboxylic acid typically involves several steps, starting with the preparation of the quinoline scaffold. Common synthetic routes include:

For the specific preparation of this compound, the quinoline derivative is further reacted with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The carboxylic acid group is typically introduced through oxidation reactions .

Chemical Reactions Analysis

8-(Chlorosulfonyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-(Chlorosulfonyl)quinoline-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes and receptors.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-(Chlorosulfonyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

8-(Chlorosulfonyl)quinoline-6-carboxylic acid can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

8-chlorosulfonylquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO4S/c11-17(15,16)8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWHRNQHOANPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305711-33-4
Record name 8-(chlorosulfonyl)quinoline-6-carboxylic acid
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